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Compound of Interest

Compound Name: D-Lactose monohydrate

Cat. No.: B013620 Get Quote

An In-depth Technical Guide for Scientists and Drug Development Professionals

D-Lactose monohydrate, a disaccharide composed of galactose and glucose, is a ubiquitous

excipient in the pharmaceutical industry and a common reagent in various research

applications. Its versatility, stability, and cost-effectiveness make it a popular choice as a

diluent, filler, and carrier in solid dosage forms, as well as a carbon source in cell culture media.

However, not all lactose is created equal. The commercial availability of various grades of D-
lactose monohydrate, each with distinct specifications and purity profiles, necessitates a

thorough understanding to ensure the selection of the most appropriate grade for a given

research or development purpose. The choice of lactose grade can significantly impact

experimental reproducibility, drug product performance, and regulatory compliance.

This technical guide provides a comprehensive overview of the common commercial grades of

D-Lactose monohydrate for research, detailing their specifications, key analytical

methodologies for their characterization, and the potential impact of grade selection on

research outcomes.

Comparison of Commercial Grades
The selection of a D-lactose monohydrate grade is primarily dictated by the intended

application and the associated regulatory requirements. The most frequently encountered

grades in a research setting are ACS Reagent Grade, Pharmaceutical Grade (meeting

USP/NF, Ph. Eur., or JP standards), and Food Grade. The table below summarizes the typical
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specifications for these grades, allowing for a clear comparison of their purity and quality

attributes.

Table 1: Typical Specifications of Commercial D-Lactose Monohydrate Grades

Parameter
ACS Reagent
Grade

Pharmaceutical
Grade (USP/NF, Ph.
Eur., JP)

Food Grade

Appearance
White crystalline

powder

White to almost white

crystalline powder

White to pale yellow

crystalline powder

Lactose Purity (%) ≥ 99.0%
Conforms to

identification tests
≥ 99.0%

Water Content (%) 4.0 - 6.0 4.5 - 5.5 ≤ 5.5

Residue on Ignition

(%)
≤ 0.03 ≤ 0.1 ≤ 0.3

Heavy Metals (as Pb) ≤ 5 ppm ≤ 5 ppm Not typically specified

Iron (Fe) ≤ 5 ppm Not typically specified Not typically specified

Protein and Light-

Absorbing Impurities
Passes test

Absorbance at 210-

220 nm ≤ 0.25; 270-

300 nm ≤ 0.07

Not typically specified

pH of 10% solution 4.0 - 6.5 4.0 - 6.5 4.5 - 7.5

Total Aerobic Microbial

Count (TAMC)
Not typically specified ≤ 100 cfu/g ≤ 2500 cfu/g

Total Yeast and Mold

Count (TYMC)
Not typically specified ≤ 50 cfu/g ≤ 100 cfu/g

Escherichia coli Not typically specified Absent in 1g ≤ 10 cfu/g

Salmonella Not typically specified Absent in 10g Negative

Note: These values are typical and may vary slightly between suppliers. Always refer to the

supplier's Certificate of Analysis (CoA) for lot-specific information.
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Key Experimental Protocols for Quality Assessment
The quality and consistency of D-lactose monohydrate are ensured through a series of

analytical tests. The following are detailed methodologies for some of the most critical

experiments cited in pharmacopeias and supplier specifications.

Determination of Water Content by Karl Fischer Titration
(Based on USP <921>)
Principle: This method determines the water content of a substance by titration with a reagent

that reacts quantitatively and specifically with water. The endpoint is determined

potentiometrically.

Apparatus:

Automatic Karl Fischer Titrator (volumetric or coulometric)

Titration vessel with a tightly sealed inlet for sample introduction and electrodes

Magnetic stirrer

Reagents:

Karl Fischer Reagent (commercially available, single-component or two-component systems)

Anhydrous methanol or other suitable solvent

Water standard for titrant standardization

Procedure (Volumetric Method):

Standardization of the Titrant:

Add a suitable volume of anhydrous methanol to the titration vessel and titrate to the

endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

Accurately weigh a specified amount of water standard (e.g., sodium tartrate dihydrate)

and add it to the vessel.
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Titrate with the Karl Fischer reagent to the potentiometric endpoint.

Calculate the water equivalence factor (F) of the reagent in mg of H₂O per mL of titrant.

Sample Analysis:

Add a suitable volume of anhydrous methanol to the titration vessel and pre-titrate to the

endpoint.

Accurately weigh a quantity of the D-lactose monohydrate sample expected to contain

an appropriate amount of water and introduce it into the vessel.

Stir to dissolve the sample.

Titrate with the standardized Karl Fischer reagent to the potentiometric endpoint. .

Calculation:

Calculate the percentage of water in the sample using the formula:

where:

V = volume of Karl Fischer reagent consumed by the sample (mL)

F = water equivalence factor of the reagent (mg H₂O/mL)

W = weight of the sample (g)

Determination of Residue on Ignition (Sulfated Ash)
(Based on USP <281>)
Principle: This test measures the amount of residual substance not volatilized from a sample

when ignited in the presence of sulfuric acid. It is a measure of the total amount of inorganic

impurities in an organic substance.

Apparatus:

Porcelain or platinum crucible
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Muffle furnace

Bunsen burner

Desiccator

Reagents:

Sulfuric acid (concentrated)

Procedure:

Ignite a suitable crucible in a muffle furnace at 600 ± 50 °C for 30 minutes, cool in a

desiccator, and weigh accurately.

Accurately weigh a specified amount of the D-lactose monohydrate sample into the

crucible.

Moisten the sample with a small amount of concentrated sulfuric acid.

Gently heat the crucible over a Bunsen burner until the sample is thoroughly charred.

Cool the crucible, then add a few more drops of sulfuric acid.

Heat again until no more white fumes are evolved.

Ignite the crucible in the muffle furnace at 600 ± 50 °C until all the carbon has been

consumed.

Cool the crucible in a desiccator to room temperature and weigh accurately.

Repeat the ignition for 15-minute intervals until a constant weight is achieved.

Calculation:

Calculate the percentage of residue on ignition using the formula:
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Purity Determination by High-Performance Liquid
Chromatography (HPLC)
Principle: This method separates lactose from its related sugars and other impurities based on

their differential partitioning between a stationary phase and a mobile phase. A refractive index

(RI) detector is commonly used for the quantification of sugars.

Apparatus:

HPLC system equipped with a pump, autosampler, column oven, and a refractive index (RI)

detector.

Data acquisition and processing software.

Chromatographic Conditions (Example):

Column: A column suitable for carbohydrate analysis, such as an amino-propyl or a ligand-

exchange column (e.g., 300 mm x 7.8 mm, L17 packing).[1]

Mobile Phase: A mixture of water and acetonitrile (e.g., 25:75 v/v).[2]

Flow Rate: 1.0 mL/min.[3]

Column Temperature: 40 °C.

Injection Volume: 10 µL.[3]

Detector: Refractive Index (RI) detector.

Procedure:

Standard Preparation:

Accurately weigh a suitable amount of USP Lactose Monohydrate Reference Standard

and dissolve it in the mobile phase to prepare a standard solution of known concentration.

Sample Preparation:
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Accurately weigh a corresponding amount of the D-lactose monohydrate sample and

dissolve it in the mobile phase to prepare a sample solution of the same nominal

concentration as the standard solution.

Chromatography:

Inject the standard and sample solutions into the HPLC system.

Record the chromatograms and measure the peak areas for lactose.

Calculation:

Calculate the purity of the lactose in the sample by comparing the peak area of the sample

to the peak area of the standard.

Impact of Lactose Grade on Research and Drug
Development
The selection of an inappropriate grade of D-lactose monohydrate can have significant

consequences for research and development activities.

Purity and Impurities: For sensitive applications such as cell culture or in the formulation of

biologics, the presence of trace impurities like heavy metals, endotoxins, or proteins in lower-

grade lactose can be detrimental. ACS Reagent Grade or a high-purity pharmaceutical grade

with stringent limits on these impurities is essential to ensure cell viability and product

stability.

Physical Properties and Formulation Performance: In drug development, the physical

properties of lactose, which can vary between grades and suppliers, play a critical role in the

manufacturability and performance of the final dosage form.

Particle Size Distribution: This affects powder flow, blend uniformity, and, in the case of dry

powder inhalers (DPIs), the aerosolization performance and drug delivery to the lungs.

Finer grades of lactose are often used in wet granulation processes, while coarser grades

with better flowability are preferred for direct compression and capsule filling.
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Crystalline Form: D-lactose monohydrate exists primarily as the α-anomer. However,

processing methods like spray drying can introduce amorphous lactose, which can impact

the compaction properties and stability of tablets.

Flowability: Poor powder flow can lead to issues with tablet weight uniformity and content

uniformity during manufacturing. Different grades of lactose are engineered to have

specific flow characteristics to suit various manufacturing processes.

Regulatory Compliance: For drug products intended for clinical trials or commercialization,

the use of a pharmaceutical grade of lactose that complies with the relevant pharmacopeias

(USP/NF, Ph. Eur., JP) is mandatory. The documentation and traceability provided with these

grades are crucial for regulatory submissions.

Visualizing Key Concepts
To aid in the understanding of the selection and quality control of D-lactose monohydrate, the

following diagrams illustrate key workflows and relationships.
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Lactose Grade Selection Pathway

Define Research Application

Is the application for a regulated
pharmaceutical product?

Select Pharmaceutical Grade
(USP/NF, Ph. Eur., JP)

Yes

Is the application sensitive to
impurities (e.g., cell culture)?

No

Procure Lactose and
Verify Certificate of Analysis

Select ACS Reagent Grade

Yes

Food Grade may be suitable
(evaluate CoA for specific needs)

No

Click to download full resolution via product page

Caption: Decision pathway for selecting the appropriate commercial grade of D-Lactose
monohydrate.
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Quality Control Workflow for D-Lactose Monohydrate

Key QC Tests

Receive Lactose Shipment

Representative Sampling
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Yes No

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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